N-[2,2,2-Trifluoro-1-(4-fluorobenzylamino)-1-(trifluoromethyl)ethyl]butyramide
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Overview
Description
N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)butanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)butanamide typically involves the reaction of hexafluoroisopropanol with 4-fluorobenzylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in the production process. The industrial production methods are designed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction may produce fluorinated amines or hydrocarbons.
Scientific Research Applications
N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)butanamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the preparation of fluorinated polymers and surfactants.
Biology: It is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of high-performance materials, such as fluorinated coatings and lubricants.
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)butanamide include:
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used in organic synthesis and as a solvent.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with similar applications in synthesis and industry.
Uniqueness
The uniqueness of N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)butanamide lies in its specific chemical structure, which combines the properties of fluorinated compounds with the functional groups of amines and amides. This combination imparts unique reactivity and stability, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C14H15F7N2O |
---|---|
Molecular Weight |
360.27 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)methylamino]propan-2-yl]butanamide |
InChI |
InChI=1S/C14H15F7N2O/c1-2-3-11(24)23-12(13(16,17)18,14(19,20)21)22-8-9-4-6-10(15)7-5-9/h4-7,22H,2-3,8H2,1H3,(H,23,24) |
InChI Key |
CZWICIGSXZOCNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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